

A Technical Guide to the Spectroscopic Analysis of Bisucaberin and Its Derivatives

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Compound of Interest

Compound Name: *Bisucaberin*

Cat. No.: *B055069*

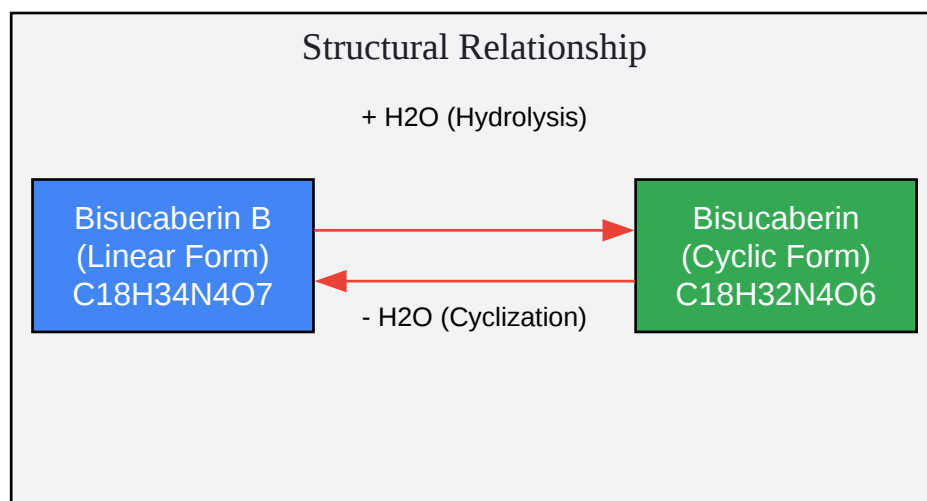
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methodologies used in the characterization of **Bisucaberin**, a cyclic dihydroxamate siderophore, and its linear derivative, **Bisucaberin B**. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms, and their study is crucial for understanding microbial iron acquisition, with potential applications in medicine.[1][2] The structural elucidation of these complex molecules relies on a combination of modern spectroscopic techniques. This document details the data obtained from mass spectrometry, nuclear magnetic resonance, and UV-Visible spectroscopy, presents the experimental protocols for these analyses, and illustrates key relationships and workflows.

Molecular Structures and Interrelation

Bisucaberin is a macrocyclic siderophore composed of a cyclic dimer of a 1-hydroxy-1,6-diazaundecane-2,5-dione moiety.[3] Its structure has been confirmed through spectroscopic analysis and X-ray crystallography.[3] A key, naturally produced derivative is **Bisucaberin B**, which is the linear, ring-opened form of **Bisucaberin**. [4][5][6] The relationship between these two compounds is a simple cyclization/hydrolysis reaction.



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Figure 1: Relationship between **Bisucaberin B** and **Bisucaberin**.

Spectroscopic Data Presentation

The structural characterization of **Bisucaberin** and its derivatives is accomplished by integrating data from several complementary spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for determining the molecular weight and elemental composition of **Bisucaberin** and its linear precursor. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident assignment of molecular formulas.

Compound	Technique	Ion Mode	Observed m/z	Molecular Formula	Note
Bisucaberin	LC-MS	[M+H] ⁺	401.24	C ₁₈ H ₃₃ N ₄ O ₆ ⁺	The protonated molecule of the cyclic form. [7]
Bisucaberin B	HR-ESIMS	[M+H] ⁺	419.25019	C ₁₈ H ₃₅ N ₄ O ₇ ⁺	The molecular formula is one H ₂ O unit larger than Bisucaberin. [4] [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to its symmetrical, macrocyclic structure, **Bisucaberin** is expected to have a relatively simple NMR spectrum. In contrast, its linear, asymmetrical derivative, **Bisucaberin B**, displays a more complex spectrum with all 18 carbon signals resolved.[\[4\]](#) The full assignment for **Bisucaberin B** was achieved through 2D NMR experiments, including COSY, HMQC, and HMBC.[\[4\]](#)[\[6\]](#)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Bisucaberin B** (Recorded at 400 MHz for ¹H and 100 MHz for ¹³C in CD₃OD and DMSO-d₆ (1:1))[\[4\]](#)[\[6\]](#)

Position	δ_c (ppm)	δ_h (ppm), mult. (J in Hz)
HSC Unit 1		
1	175.8	-
2	28.0	2.44, t (6.4)
3	33.0	2.31, t (6.4)
4	171.9	-
5	46.1	3.45, t (6.4)
6	25.8	1.47
7	26.1	1.21, quint.
8	28.3	1.35, quint.
9	46.7	2.99, quint.
HSC Unit 2		
1'	171.5	-
2'	27.8	2.29, t (6.4)
3'	30.3	2.59, t (6.4)
4'	171.9	-
5'	46.6	3.48, t (6.4)
6'	25.5	1.51
7'	26.1	1.21, quint.
8'	28.3	1.35, quint.
9'	46.7	2.99, quint.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify chromophores within a molecule. Hydroxamate-based siderophores like **Bisucaberin** lack extensive conjugated systems and therefore do not

typically exhibit strong absorption bands in the near-UV and visible range.

Compound	Solvent	λ_{max}
Bisucaberin B	MeOH:H ₂ O (1:1)	No UV absorption maximum above 224 nm[4][6]

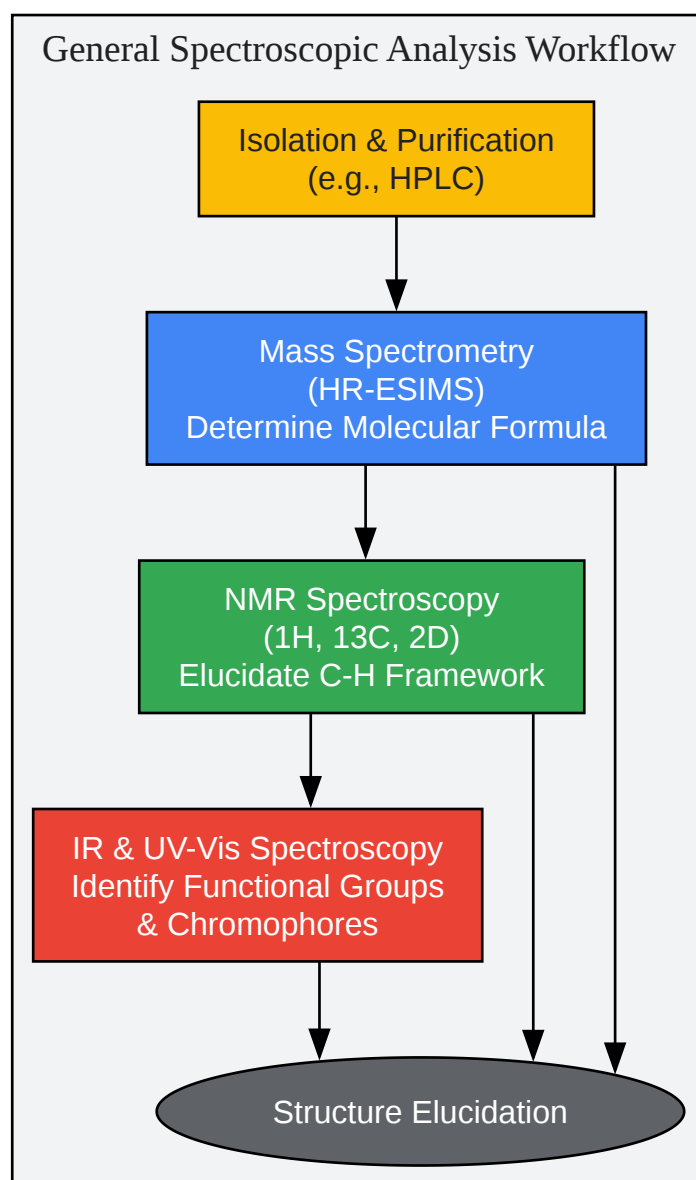
Infrared (IR) Spectroscopy

While specific IR data for **Bisucaberin** is not detailed in the cited literature, the technique is valuable for identifying key functional groups.[3] The expected IR spectrum would confirm the presence of amide and hydroxamate moieties, which are central to its structure.

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)
O-H	Stretch (Hydroxamate)	3200 - 3000 (Broad)
N-H	Stretch (Amide)	3400 - 3200
C-H	Stretch (Aliphatic)	3000 - 2850
C=O	Stretch (Amide & Hydroxamate)	1680 - 1630
C-N	Stretch	1250 - 1020

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate spectroscopic analysis.



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Figure 2: A generalized workflow for the spectroscopic analysis of natural products.

Mass Spectrometry

Low and high-resolution electrospray ionization (ESI) mass spectra were acquired using an Exactive mass spectrometer (Thermo Fisher Scientific).[4] Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) was performed on a 4700 Proteomics Analyzer (Applied Biosystems) using gentisic acid as the matrix.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a JEOL ECP-400 NMR spectrometer, operating at 400 MHz for ^1H and 100 MHz for ^{13}C nuclei.[4] The solvent used was a 1:1 mixture of deuterated methanol (CD_3OD) and deuterated dimethyl sulfoxide (DMSO-d_6).[4] Chemical shifts (δ) for ^1H and ^{13}C spectra were referenced to the residual solvent peaks at δH 3.30 and δC 49.0 for CD_3OD . [4] Two-dimensional NMR experiments, including COSY, HMQC, and HMBC, were conducted to establish correlations and assign the complete structure.[4]

UV-Visible Spectroscopy

The UV spectrum for **Bisucaberin B** was measured on a Thermo Fisher Scientific ND-1000 spectrophotometer.[4] The sample was dissolved in a 1:1 mixture of methanol and water.[4]

Infrared (IR) Spectroscopy (General Protocol)

A general protocol for obtaining an IR spectrum of a solid sample involves using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the amorphous solid (1-2 mg) is mixed with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. The spectrum is then recorded over a range of 4000 to 400 cm^{-1} , with an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[8][9]

Conclusion

The comprehensive spectroscopic analysis of **Bisucaberin** and its linear form, **Bisucaberin B**, demonstrates the power of combining multiple analytical techniques. Mass spectrometry provides the foundational molecular formula, while detailed 1D and 2D NMR experiments unravel the complex covalent structure. UV-Vis and IR spectroscopy offer complementary data on the electronic properties and functional groups present. Together, these methods provide the unambiguous evidence required for the structural elucidation and characterization of novel natural products, which is a critical step in the pipeline for drug discovery and development.

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